molecular formula C13H8O4S2 B8518400 5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid CAS No. 51763-25-8

5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid

Cat. No. B8518400
CAS RN: 51763-25-8
M. Wt: 292.3 g/mol
InChI Key: ITTPKTWJMJMKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid is a useful research compound. Its molecular formula is C13H8O4S2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51763-25-8

Product Name

5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid

Molecular Formula

C13H8O4S2

Molecular Weight

292.3 g/mol

IUPAC Name

10,10-dioxothianthrene-2-carboxylic acid

InChI

InChI=1S/C13H8O4S2/c14-13(15)8-5-6-10-12(7-8)19(16,17)11-4-2-1-3-9(11)18-10/h1-7H,(H,14,15)

InChI Key

ITTPKTWJMJMKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC3=C(S2(=O)=O)C=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(o-Aminophenylsulphonyl)-4-chlorobenzoic acid (6.00 g) was stirred with concentrated hydrochloric acid (8.0 ml) and water (12.0 ml) and treated at 0°-5° C. with a solution of sodium nitrite (1.50g) in water (30 ml) over 30 min. After a further 15 min. stirring the suspension was pipetted into a solution of potassium ethyl xanthate (10.2g) and sodium hydroxide (1.60 g) in water (50 ml) at 45°-50° C. Vigorous nitrogen evolution took place. After the addition was complete the now clear solution was heated to boiling and further sodium hydroxide (3.20 g) was added. Boiling was continued for a further 20 min., and the solution then cooled, filtered and acidified with hydrochloric acid The solid precipitated acid was filtered off, washed with water, and recrystallised from acetic acid to give 3-carboxythianthrene-5,5-dioxide, m.p. 297°-304° C; on further recrystallisation from ethanol it had m.p. 302°-305° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four

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